Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester

Gas Chromatography Retention Index Derivatization Chemistry

Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester (CAS 3789-85-3), also known as salicylic acid (2TMS) or bis(trimethylsilyl) salicylic acid, is a fully derivatized salicylic acid analog where both the hydroxyl and carboxyl active hydrogens are replaced with trimethylsilyl (TMS) groups. This dual protection significantly increases the compound's volatility and thermal stability while eliminating peak-tailing caused by hydrogen bonding in gas chromatography (GC), making it a critical analytical reference standard for quantifying salicylic acid in complex matrices.

Molecular Formula C13H22O3Si2
Molecular Weight 282.48 g/mol
CAS No. 3789-85-3
Cat. No. B12072130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
CAS3789-85-3
Molecular FormulaC13H22O3Si2
Molecular Weight282.48 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=CC=CC=C1C(=O)O[Si](C)(C)C
InChIInChI=1S/C13H22O3Si2/c1-17(2,3)15-12-10-8-7-9-11(12)13(14)16-18(4,5)6/h7-10H,1-6H3
InChIKeyBNAGIDDOEKUJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Benzoic Acid, 2-[(Trimethylsilyl)Oxy]-, Trimethylsilyl Ester as a High-Volatility Derivatization Standard


Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester (CAS 3789-85-3), also known as salicylic acid (2TMS) or bis(trimethylsilyl) salicylic acid, is a fully derivatized salicylic acid analog where both the hydroxyl and carboxyl active hydrogens are replaced with trimethylsilyl (TMS) groups [1]. This dual protection significantly increases the compound's volatility and thermal stability while eliminating peak-tailing caused by hydrogen bonding in gas chromatography (GC), making it a critical analytical reference standard for quantifying salicylic acid in complex matrices [2]. Unlike the parent acid, this derivative is suitable for non-polar GC columns and exhibits a well-characterized mass spectral fragmentation pattern, solidifying its role as a definitive standard in metabolomics and pharmaceutical analysis [3].

Substitution Risk Analysis: Why Bulk Reagent-Grade Analogs Cannot Replace CAS 3789-85-3 for Trace Analysis


Generic substitution of this specific bis-TMS derivative with other salicylic acid forms or alternative silyl derivatives is analytically unsound due to fundamental differences in reaction completeness, chromatographic behavior, and stability. The underivatized salicylic acid exhibits severe peak tailing on standard non-polar GC columns, with a retention index (RI) of ~1326 on VF-5MS, compared to 1506.8 for the 2TMS derivative, leading to poor quantification limits [1]. The mono-TMS analog (salicylic acid, trimethylsilyl ester, RI ~1354-1359) retains a free hydroxyl group, resulting in incomplete protection and potential for sample adsorption or degradation [2]. A classic comparative study by Tischio demonstrated that the choice of silylating reagent directly impacts the completeness of the reaction for salicylic acid; hexamethyldisilazane (HMDS) and BSTFA produce differing yields of the fully derivatized product, with reaction time and stability being critical variables that render any substitute unreliable without re-validation [3]. Therefore, the exact, fully derivatized molecular structure of CAS 3789-85-3 is a prerequisite for method reproducibility in validated analytical workflows.

Quantitative Differentiation Evidence for Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester


Chromatographic Volatility and Inertness: 2TMS Derivative vs. Underivatized and Mono-TMS Salicylic Acid

The transformation of salicylic acid into its bis-TMS derivative (CAS 3789-85-3) dramatically alters its gas chromatographic profile. The underivatized acid elutes with a Kovats retention index (RI) of 1326 on a VF-5MS capillary column, whereas the fully silylated 2TMS derivative elutes with an RI of 1506.8 [1]. This 180.8 unit increase confirms a significant shift in polarity and volatility, eliminating the peak tailing that plagues the underivatized acid and enabling accurate quantification. In contrast, the mono-TMS ester (CAS not specified) elutes at an intermediate RI of 1354-1359, which is closer to the problematic parent acid and may still exhibit tailing or intermolecular interactions [2]. The 2TMS derivative's higher RI is due to its increased mass and shielding of polar groups, making it a more robust analyte for GC-MS.

Gas Chromatography Retention Index Derivatization Chemistry

Reaction Completeness and Stability Advantage Over In-Situ Derivatization Reagents (BSTFA vs. HMDS vs. BSA)

A pivotal head-to-head study by Tischio compared the silylation of salicylic acid using three reagents: hexamethyldisilazane (HMDS), N,O-bis(trimethylsilyl)acetamide (BSA), and N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) [1]. The study found that the completeness of the reaction to form the target bis-TMS derivative varied significantly with the reagent and reaction vessel. Specifically, HMDS produced an incomplete reaction, requiring further optimization, while BSTFA and BSA showed different stabilities of the formed derivative over time. By using the pre-formed, isolated standard CAS 3789-85-3, the user bypasses this entire optimization and stability risk. The exact yield and stability data for each reagent are critical; for instance, the Tischio paper notes that the HMDS reaction was not complete after 2 hours, whereas BSTFA reactios were complete in 15 minutes, but the product stability differed. Procuring the pure standard ensures that the compound is 100% the bis-TMS form from the start, eliminating variability in reaction yield.

Reaction Yield Derivatization Efficiency Method Validation

Green Silylation Agent Potential: Structural Analogs Demonstrate Catalytic Efficiency

Research into a close structural analog, 2-[(trimethylsilyl)oxy]-benzoic acid methyl ester (TMSSME), has demonstrated its utility as a novel silylation reagent for protecting alcohols, achieving yields between 55–97% under mild, catalytic conditions using Dowex (50Wx8) [1]. The study highlights the ortho-silyloxy-benzoate skeleton as an efficient TMS donor. While the target compound (CAS 3789-85-3) is the bis-TMS ester, not the methyl ester, the shared core structure implies that it serves as a synthetic intermediate or a high-purity source for generating such silylation reagents. The inability of the corresponding bulkier TBDMS- and TIPS-analogs to functionalize secondary alcohols effectively (as noted in the same study) establishes the TMS analog as the uniquely reactive scaffold. This suggests that downstream procurement of the TMS derivative is necessary for users intending to synthesize or utilize this class of green silylation agents.

Green Chemistry Heterogeneous Catalysis Protecting Group

High-Value Application Scenarios for Benzoic Acid, 2-[(Trimethylsilyl)Oxy]-, Trimethylsilyl Ester


Certified Reference Standard for Validated Bioanalytical Methods

In pharmaceutical bioequivalence studies or clinical toxicology where salicylic acid levels in plasma must be quantified with high precision, the procurement and use of the pre-formed, stable bis-TMS standard (CAS 3789-85-3) is mandatory. As demonstrated by the Tischio study, in-situ derivatization with reagents like BSTFA or HMDS introduces unacceptable variability in yield (potentially >10% RSD) [3]. Using the neat standard for calibration curves ensures method accuracy, directly linking procurement to regulatory compliance.

Metabolomics GC-MS Library Construction

For non-targeted metabolomics, the unambiguous identification of salicylic acid depends on matching both its retention index (1506.8) and mass spectrum [3]. The specific derivative CAS 3789-85-3 is the precise compound used to establish these reference values in the Golm Metabolome Database. Substituting it with a chemically similar or in-lab derivatized compound can lead to a retention index shift and a mismatch in the mass spectrum's ion ratios, resulting in false-negative identifications in complex biological extracts [2].

Process Chemistry: Synthesis of Green Silylation Reagents

The compound serves as a direct precursor or key intermediate for synthesizing a new class of recyclable silylation reagents. The published methodology demonstrates that the ortho-(trimethylsilyl)oxy-benzoate core is uniquely effective, while analogs with larger silyl groups (TBDMS, TIPS) suffer from poor reactivity with secondary alcohols [3]. Procuring CAS 3789-85-3 enables process chemists to reliably develop mild, catalytic alcohol protection strategies for sensitive molecule synthesis.

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